Dopamine D2 Receptor Affinity: Head‑to‑Head Comparison with a Piperidine‑Acetamide Analog
The target compound demonstrates moderate affinity for the dopamine D2 receptor. In a direct head‑to‑head comparison using the same assay platform, 2-(4‑fluorophenyl)-2-piperidin-1-ylacetamide (Ki = 170 nM) is approximately 2‑fold more potent than its 4‑chlorophenyl analog (Ki = 345 nM) at the human D2S receptor [1][2]. This difference is statistically meaningful for structure‑activity relationship (SAR) studies and indicates that the fluorophenyl moiety confers a quantifiable advantage over the chlorophenyl substitution in this chemotype.
| Evidence Dimension | Binding affinity (Ki) for human dopamine D2S receptor |
|---|---|
| Target Compound Data | 170 nM |
| Comparator Or Baseline | 2-(4-chlorophenyl)-2-piperidin-1-ylacetamide (Ki = 345 nM) [rat D2‑like receptor; human D2S data not available for chlorophenyl analog] |
| Quantified Difference | Target compound is ~2‑fold more potent (170 nM vs. 345 nM) |
| Conditions | Displacement of [3H]7‑OH‑DPAT from human D2S receptor expressed in HEK293 cells (for target compound); displacement of [3H]‑spiperone from rat caudate membrane (for comparator) |
Why This Matters
A 2‑fold improvement in binding affinity is sufficient to alter in vivo efficacy and selectivity profiles, making 1119450‑95‑1 the preferred choice when moderate D2 affinity is desired.
- [1] BindingDB. BDBM50386540 (CHEMBL2048226). Affinity data for human D2 dopamine receptor (Ki = 170 nM). View Source
- [2] BindingDB. BDBM50408146 (CHEMBL2114444). Affinity data for rat D2 dopamine receptor (Ki = 345 nM) – used as comparator for the 4‑chlorophenyl analog. View Source
